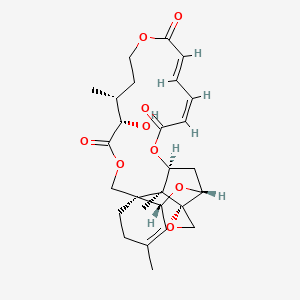

Verrucarin A, (4S)-

Description

Contextualization within Macrocyclic Trichothecene (B1219388) Research

Verrucarin A belongs to the trichothecene family, a large group of mycotoxins produced by various fungi. nih.gov Specifically, it is classified as a macrocyclic trichothecene, a significant subgroup known for their complex structures and potent biological activities. mdpi.comnih.gov These compounds are characterized by a tetracyclic sesquiterpenoid core structure known as the trichothecane (B1236751) skeleton, which features a distinctive 12,13-epoxy ring crucial for their toxicity. nih.govmdpi.comwikipedia.org

What sets macrocyclic trichothecenes like Verrucarin A apart is an additional large ring formed by a diester or triester bridge linking two positions on the core structure. nih.govmdpi.com In the case of Verrucarin A, this macrocyclic ring connects the C-4 and C-15 positions, classifying it as a Type D trichothecene. wikipedia.orgmdpi.com This structural complexity contributes to its high potency compared to simpler trichothecenes. wikipedia.org The research into macrocyclic trichothecenes is a dynamic field, with new compounds continually being discovered and their diverse biological activities, including antifungal and antimalarial properties, being explored. mdpi.com

Historical Perspective of Academic Inquiry

The initial description of Verrucarin A dates back to 1962. wikipedia.org Early research focused on its isolation from fungal cultures and the elucidation of its intricate chemical structure. A significant milestone in understanding its three-dimensional arrangement was achieved in 1966 through single-crystal X-ray diffraction analysis, which was challenging at the time and required co-crystallization with a p-iodobenzensulfonate derivative to determine the absolute stereochemistry. mdpi.com This study revealed the half-chair conformation of the A-ring, the chair conformation of the B-ring, and the envelope configuration of the C-ring of the trichothecene backbone. mdpi.com

Over the decades, research has expanded to investigate its biosynthesis, mechanism of action, and potential applications. wikipedia.orgresearchgate.net Initially, there was interest in its potential as an anticancer agent due to its potent ability to inhibit protein synthesis. wikipedia.orgmedchemexpress.com However, its high toxicity has largely precluded its clinical use in this capacity. wikipedia.org Ongoing research continues to explore the nuanced biological effects of Verrucarin A and other macrocyclic trichothecenes. iaea.org

Classification and Origin in Natural Product Chemistry

Verrucarin A is a natural product, meaning it is synthesized by a living organism. It is primarily produced by fungi of the genus Myrothecium, particularly Myrothecium verrucaria and Myrothecium roridum. medchemexpress.comscispace.comnih.gov It has also been found in other fungal genera such as Stachybotrys and Fusarium. fermentek.com

In the realm of natural product chemistry, Verrucarin A is classified as a sesquiterpenoid mycotoxin. mdpi.com The biosynthesis of Verrucarin A, like other trichothecenes, follows the mevalonate (B85504) pathway, starting from the precursor farnesyl pyrophosphate. wikipedia.orgmdpi.com A series of enzymatic reactions, including cyclization and oxygenation, lead to the formation of the core trichothecene structure. wikipedia.orgresearchgate.net Subsequent esterification and cyclization steps involving a polyketide-derived chain result in the characteristic macrocyclic structure of Verrucarin A. mdpi.commdpi.com The study of its biosynthesis provides insights into the intricate metabolic pathways of fungi and the evolution of secondary metabolite gene clusters. mdpi.comresearchgate.net

| Property | Data |

| Chemical Formula | C27H34O9 |

| Molar Mass | 502.560 g·mol−1 |

| CAS Number | 3148-09-2 |

| Appearance | White to faint yellow powder |

| Origin | Fungus/Myrothecium sp. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

123406-47-3 |

|---|---|

Molecular Formula |

C27H34O9 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

(1R,3R,8R,12S,13R,18E,20Z,24S,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione |

InChI |

InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18+,19-,20-,23+,25-,26-,27+/m1/s1 |

InChI Key |

NLUGUZJQJYVUHS-PHHWCKOQSA-N |

Isomeric SMILES |

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4 |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4 |

Origin of Product |

United States |

Biosynthesis and Genetic Determinants

Elucidation of Biosynthetic Pathway Precursors

The journey to construct the Verrucarin A molecule begins with fundamental building blocks derived from primary metabolism. The elucidation of these precursors is crucial to understanding the entire biosynthetic cascade.

Mevalonate (B85504) Pathway Integration

The biosynthesis of all trichothecenes, including Verrucarin A, is rooted in the mevalonate pathway. wikipedia.orgcore.ac.uk This essential metabolic route is responsible for producing isoprenoid precursors. mdpi.com The pathway commences with acetyl-CoA and culminates in the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks for all terpenoid compounds. mdpi.com

Role of Farnesyl Pyrophosphate (FPP)

Farnesyl pyrophosphate (FPP) serves as the immediate precursor for the trichothecene (B1219388) skeleton. wikipedia.orgcore.ac.uk FPP is a 15-carbon isoprenoid formed through the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase. mdpi.comdrugbank.com This molecule stands at a critical metabolic branch point, leading not only to trichothecenes but also to other essential compounds like sterols and carotenoids. core.ac.ukdrugbank.com

Enzymatic Transformations and Key Intermediates

The conversion of the linear FPP molecule into the complex, cyclic structure of Verrucarin A is orchestrated by a series of highly specific enzymes. These enzymatic steps introduce the characteristic features of the trichothecene core and subsequent modifications that define Verrucarin A.

Trichodiene (B1200196) Cyclization and Oxygenation (TRI4 Enzyme)

The first committed step in trichothecene biosynthesis is the cyclization of FPP to form the sesquiterpene hydrocarbon, trichodiene. researchgate.netuniprot.org This reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene. researchgate.netuniprot.org Following its formation, trichodiene undergoes a series of oxygenation reactions catalyzed by the cytochrome P450 monooxygenase, TRI4. wikipedia.orguniprot.org In the biosynthesis of trichothecenes like Verrucarin A, the TRI4 enzyme is responsible for adding three oxygen atoms to the trichodiene core at positions C-2, C-11, and the C-12,13-epoxide. mdpi.com

Isotrichodiol Formation and Isomerization

The multiple oxygenations of trichodiene by the TRI4 enzyme lead to the formation of the intermediate isotrichodiol. wikipedia.orgmdpi.com This intermediate is a pivotal point in the pathway. Subsequently, isotrichodiol undergoes a spontaneous or enzyme-assisted isomerization and cyclization to form the core 12,13-epoxytrichothec-9-ene (B1214510) (EPT) structure. wikipedia.orgmdpi.com This rearrangement establishes the fundamental tetracyclic skeleton common to all trichothecenes.

Hydroxylation and Acylation Events at C-4 and C-15

Following the formation of the EPT core, a series of tailoring reactions occur to produce the final Verrucarin A structure. A key feature of Verrucarin A is the macrocyclic ring connecting the C-4 and C-15 positions. wikipedia.orgrivm.nl This is achieved through a proposed sequence of hydroxylation and acylation events at these two carbon atoms. wikipedia.org It is suggested that hydroxylation at C-4 is an initial step, followed by the addition of a hydroxyl group at C-15. mdpi.comumich.edu These hydroxyl groups then serve as attachment points for a dicarboxylic acid moiety, which ultimately forms the characteristic macrocyclic ester linkage of Verrucarin A. wikipedia.org

Genetic Organization of Biosynthetic Clusters

The genes responsible for trichothecene biosynthesis, known as TRI genes, are characteristically found grouped together in biosynthetic gene clusters (BGCs) within the fungal genome. nih.govmdpi.com This clustering facilitates the coordinated regulation and potential horizontal transfer of the entire metabolic pathway. While the fundamental genes for the core trichothecene structure are conserved, the organization and composition of these clusters vary between fungal genera, particularly between those that produce simple trichothecenes and those, like the producers of Verrucarin A, that synthesize complex macrocyclic versions. nih.govmdpi.com

Analysis of TRI Gene Loci and Core Cluster

In well-studied Fusarium species, which primarily produce simpler type A and B trichothecenes, the TRI genes are typically distributed across three distinct loci. mdpi.commdpi.comresearchgate.net This includes a main core cluster containing up to 12 genes, a separate two-gene locus (TRI1-TRI16), and a single-gene locus (TRI101). mdpi.commdpi.comresearchgate.net

In contrast, fungi that produce macrocyclic trichothecenes, such as Paramyrothecium (formerly Myrothecium) and Stachybotrys, also possess a core TRI gene cluster, but its composition is adapted for the creation of the macrocyclic ring. nih.govnih.gov For instance, analysis of Paramyrothecium roridum has revealed a cluster containing orthologs of core TRI genes. nih.govnih.gov A key feature of the clusters in macrocyclic producers is the presence of additional genes, such as a polyketide synthase (PKS) gene, which is absent from the core clusters of most simple trichothecene producers and is essential for forming the macrocyclic bridge. nih.gov Homologs of the TRI cluster have been identified in Fusarium, Stachybotrys, and Trichoderma. nih.govengormix.com Specifically, sequence analysis of a Myrothecium roridum cosmid clone identified three adjacent TRI genes, and further RNA sequencing analysis revealed homologs of six TRI genes, suggesting a larger, consolidated cluster. nih.gov

Functional Characterization of Specific TRI Genes (e.g., TRI3, TRI4, TRI5, TRI7, TRI8, TRI11, TRI13)

The functions of many core TRI genes have been elucidated through genetic studies, primarily in Fusarium. These functions are foundational to the synthesis of the 12,13-epoxytrichothec-9-ene (EPT) core structure shared by all trichothecenes, including Verrucarin A. nih.govmdpi.com

TRI5 : This gene encodes trichodiene synthase, the enzyme that catalyzes the first committed step in the biosynthesis: the cyclization of farnesyl pyrophosphate (FPP) to form trichodiene. asm.orgmdpi.com Its presence is a hallmark of all trichothecene biosynthetic pathways.

TRI4 : The TRI4 gene product is a crucial cytochrome P450 monooxygenase. It catalyzes a series of four oxygenation reactions on the trichodiene molecule, leading to the formation of isotrichotriol, a key intermediate that cyclizes to form the EPT core. nih.govmdpi.com

TRI3 : This gene encodes an acyltransferase. Its function shows significant divergence between fungal lineages. In Fusarium, it typically acts as a C-15 acetyltransferase. engormix.com However, in Trichoderma species, its ortholog catalyzes C-4 acylation. engormix.com This functional plasticity is a key driver of structural diversity.

TRI11 : TRI11 encodes a cytochrome P450 monooxygenase responsible for C-15 hydroxylation in many Fusarium species. nih.govjst.go.jp Notably, orthologs of TRI11 are absent in fungi that produce macrocyclic trichothecenes, indicating that a different enzyme performs the necessary C-15 hydroxylation in the Verrucarin A pathway. nih.gov

TRI13 : In certain Fusarium species, TRI13 encodes a cytochrome P450 oxidase that hydroxylates the trichothecene core at the C-4 position. mdpi.comasm.org

TRI7 and TRI8 : These genes are involved in subsequent modifications of the trichothecene core. TRI7 encodes an acetyltransferase, while TRI8 encodes an esterase that removes acetyl groups. mdpi.com The differential activity of these enzymes contributes to the various substitution patterns seen in simple trichothecenes. mdpi.com

| Gene | Encoded Enzyme | Function in Trichothecene Biosynthesis | Relevance to Verrucarin A |

|---|---|---|---|

| TRI5 | Trichodiene Synthase | Catalyzes the first step: cyclization of FPP to trichodiene. asm.orgmdpi.com | Essential for the initial terpene backbone. |

| TRI4 | Cytochrome P450 Monooxygenase | Catalyzes multiple oxygenations of trichodiene to form the EPT core precursor. nih.govmdpi.com | Essential for the core tricyclic structure. |

| TRI3 | Acyltransferase | Catalyzes C-15 acetylation (in Fusarium) or C-4 acylation (in Trichoderma). engormix.com | Function may be replaced or complemented by other acyltransferases for macrocycle formation. |

| TRI11 | Cytochrome P450 Monooxygenase | Catalyzes C-15 hydroxylation (in Fusarium). nih.govjst.go.jp | Absent in macrocyclic producers; a different enzyme performs this function. nih.gov |

| TRI13 | Cytochrome P450 Oxidase | Catalyzes C-4 hydroxylation (in some Fusarium). mdpi.comasm.org | C-4 hydroxylation is critical for attaching the macrocyclic ring. |

| TRI7 | Acetyltransferase | Adds acetyl groups to the trichothecene core. mdpi.com | Less directly involved; macrocycle formation is the key modification. |

| TRI8 | Esterase | Removes acetyl groups from the trichothecene core. mdpi.com | Less directly involved; macrocycle formation is the key modification. |

Role of Modifying Enzymes in Structural Diversification

The remarkable structural diversity within the trichothecene family stems largely from the varied activities of modifying enzymes. nih.gov In the case of Verrucarin A and other type D trichothecenes, the most significant modification is the addition of a macrocyclic ring that links the C-4 and C-15 positions of the EPT core. mdpi.com This feature is conferred by a set of specialized enzymes encoded by genes unique to the biosynthetic clusters of macrocyclic producers.

The biosynthesis of the macrocyclic chain itself is of polyketide origin, a distinct metabolic pathway from the terpene-derived EPT core. nih.gov This requires a polyketide synthase (PKS). Research has identified a gene, TRI17 , within the TRI clusters of Stachybotrys and Trichoderma that encodes a PKS. nih.govresearchgate.net This enzyme is responsible for synthesizing the linear polyketide chain that will form the macrocycle.

Closely associated with TRI17 is TRI18 , a gene predicted to encode an acyltransferase. nih.govresearchgate.net Its physical linkage to TRI17 suggests a coordinated function, likely catalyzing the initial esterification of the polyketide chain, produced by Tri17, to the C-4 hydroxyl group of the trichothecene core. nih.govresearchgate.net

More recently, genomic and functional analyses have identified a key gene, TRI24 , that is present in all known macrocyclic trichothecene-producing fungi but absent in those that make only simple trichothecenes. nih.gov TRI24 is predicted to encode an acyltransferase, and gene deletion experiments in Paramyrothecium roridum have shown it is essential for the formation of the macrocyclic ring. nih.gov The loss of TRI24 function abolishes the production of roridins (compounds closely related to verrucarins), demonstrating its critical role in the final cyclization or attachment steps of the macrocycle. nih.gov

Mechanism of Biological Action at the Molecular and Cellular Level

Inhibition of Protein Synthesis Machinery

A primary and well-documented biological effect of Verrucarin A is its potent inhibition of protein synthesis in eukaryotic cells. medchemexpress.comontosight.aiontosight.airesearchgate.net This inhibition is a critical factor underlying its cytotoxic properties and is achieved through direct interaction with the ribosomal machinery. nih.gov

Targeting Peptidyl Transferase Activity

Verrucarin A exerts its inhibitory effect on protein synthesis by specifically targeting the peptidyl transferase center of the 60S ribosomal subunit. ontosight.aicfmot.de This interaction prevents the formation of peptide bonds, a crucial step in the elongation of the polypeptide chain. ontosight.ai By binding to the peptidyl transferase site, Verrucarin A effectively stalls the ribosome, thereby halting protein biosynthesis. nih.govplos.orgontosight.ai This mechanism of action is a characteristic feature of several trichothecene (B1219388) mycotoxins. ontosight.aiontosight.ai

Impact on Elongation and Initiation Phases of Protein Synthesis

The targeting of peptidyl transferase activity directly impacts the elongation phase of protein synthesis. ontosight.airesearchgate.net By preventing the addition of new amino acids to the growing polypeptide chain, Verrucarin A effectively arrests this process. ontosight.ai Furthermore, some studies suggest that Verrucarin A, along with other trichothecenes like nivalenol (B191977) and T-2 toxin, can act as a potent and highly selective inhibitor of the polypeptide chain initiation phase. nih.govpnas.org This is evidenced by the rapid breakdown of polyribosomes observed in cells treated with Verrucarin A. nih.govpnas.org

Modulation of Intracellular Signaling Pathways

Beyond its direct impact on protein synthesis, Verrucarin A also modulates critical intracellular signaling pathways that govern cellular responses to stress, inflammation, and survival.

Suppression of Nuclear Factor-κB (NF-κB) Activation

Verrucarin A has been shown to suppress the activation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory and immune responses. nih.govmdpi.com In studies using phorbol-12-myristate-13-acetate (PMA)-stimulated promyelocytic leukemia (HL-60) cells, Verrucarin A was observed to partially inhibit the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing the degradation of IκB-α, Verrucarin A hinders the translocation of NF-κB to the nucleus, thereby downregulating the transcription of NF-κB target genes, such as those involved in the production of interleukin-8 (IL-8). nih.govmdpi.com However, in other contexts, such as in combination with TRAIL in HepG2 hepatoma cells, Verrucarin A was found to upregulate the DNA binding activity of NF-κB, suggesting a complex and cell-type dependent role in NF-κB signaling. nih.gov

Deregulation of Mitogen-Activated Protein (MAP) Kinase Pathways

Verrucarin A significantly influences the activity of Mitogen-Activated Protein (MAP) kinase pathways, which are crucial for signal transduction from the cell surface to the nucleus. These pathways are involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Research has demonstrated that Verrucarin A can strongly inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) in PMA-stimulated HL-60 cells. nih.govmdpi.comresearchgate.net This inhibition of p38 and JNK activation is a key aspect of its modulatory effect on MAP kinase signaling. nih.govmdpi.com Conversely, in human breast cancer cells (MCF-7), Verrucarin A was found to increase the phosphorylation of p38 MAPK, suggesting that its effect on this pathway can be cell-context specific. medchemexpress.comresearchgate.net The modulation of p38 and JNK phosphorylation highlights the ability of Verrucarin A to interfere with stress-activated signaling cascades within the cell. nih.gov

Table 1: Effects of Verrucarin A on Cellular Processes and Signaling Molecules

| Cell Line | Stimulus | Effect of Verrucarin A | Observed Outcome | Reference |

|---|---|---|---|---|

| HL-60 | PMA | Inhibition of NF-κB activation | Partial inhibition of IκB-α degradation | nih.gov |

| HL-60 | PMA | Inhibition of MAP kinase activation | Strong inhibition of p38 and JNK phosphorylation | nih.govmdpi.com |

| MCF-7 | - | Increased phosphorylation of p38 MAPK | Induction of apoptosis | medchemexpress.comresearchgate.net |

| HepG2 | TRAIL | Upregulation of NF-κB DNA binding activity | Sensitization to TRAIL-induced apoptosis | nih.gov |

Effects on ERK/Akt Phosphorylation

Verrucarin A has been shown to effectively diminish the phosphorylation of both ERK (extracellular signal-regulated kinase) and Akt (protein kinase B), two central kinases in cell signaling. researchgate.netnih.govxcessbio.commedchemexpress.combioscience.co.uk In human breast cancer cell lines, such as MCF-7 and MDA-MB-231, treatment with Verrucarin A leads to a decrease in the phosphorylated forms of ERK and Akt. researchgate.netnih.govnih.gov This inhibition of phosphorylation is a critical event, as the ERK and Akt pathways are pivotal in promoting cell proliferation, survival, and differentiation. The dephosphorylation of these proteins contributes to the anti-proliferative effects of Verrucarin A. nih.govresearchgate.net

Downregulation of Pro-Survival Signaling Proteins (Akt, mTOR)

Verrucarin A exerts a significant inhibitory effect on pro-survival signaling pathways by downregulating key proteins such as Akt and the mammalian target of rapamycin (B549165) (mTOR). spandidos-publications.comnih.govspandidos-publications.com In pancreatic ductal adenocarcinoma (PDA) and prostate cancer cells, Verrucarin A has been observed to reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). spandidos-publications.comnih.govspandidos-publications.comcfmot.deresearchgate.netsigmaaldrich.com The Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Verrucarin A effectively curtails the pro-survival signals within cancer cells, thereby contributing to its anti-tumor activity. spandidos-publications.comnih.govspandidos-publications.com This downregulation has been noted in various cancer cell lines, highlighting a common mechanism of action. researchgate.netresearchgate.net

Induction of Programmed Cell Death Mechanisms

Verrucarin A is a potent inducer of programmed cell death, or apoptosis, through multiple interconnected mechanisms.

Reactive Oxygen Species (ROS)-Mediated Intrinsic Apoptosis

A primary mechanism by which Verrucarin A induces apoptosis is through the generation of reactive oxygen species (ROS). researchgate.netnih.govxcessbio.comresearchgate.net Increased intracellular ROS levels have been observed in human breast cancer cells (MCF-7 and MDA-MB-231) following treatment with Verrucarin A. researchgate.netnih.govnih.govresearchgate.netnih.gov This elevation in ROS leads to the initiation of the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential (Δψm). researchgate.netnih.govmedchemexpress.comnih.govresearchgate.net The disruption of the mitochondrial membrane potential is a critical step that subsequently triggers the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.govresearchgate.net

Potentiation of TRAIL-Induced Apoptosis via eIF2α/CHOP-Dependent DR5 Induction

Verrucarin A can sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govfocusbiomolecules.complos.orgmdpi.com This sensitization is achieved through the upregulation of Death Receptor 5 (DR5), a receptor for TRAIL, in a manner dependent on the eukaryotic initiation factor 2 alpha (eIF2α)/C/EBP homologous protein (CHOP) pathway. nih.govfocusbiomolecules.complos.orgkribb.re.kr The induction of DR5 expression on the cell surface enhances the ability of TRAIL to bind and initiate the extrinsic apoptotic cascade. This mechanism has been identified as a key contributor to Verrucarin A's ability to overcome TRAIL resistance in cancer cells. nih.govplos.org

Regulation of Bcl-2 Family Proteins and Mitochondrial Membrane Potential

Verrucarin A modulates the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. researchgate.netcfmot.de Specifically, it leads to an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.netnih.govnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane. researchgate.netnih.govnih.gov Consequently, this leads to a loss of the mitochondrial membrane potential (Δψm), a hallmark of apoptosis. researchgate.netnih.govmedchemexpress.comnih.govresearchgate.netnih.gov In pancreatic cancer cells, Verrucarin A has been shown to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, while also affecting the pro-apoptotic proteins Bax and Bad. spandidos-publications.comcfmot.de This comprehensive dysregulation of the Bcl-2 family further commits the cell to apoptosis.

Cell Cycle Regulatory Protein Dysregulation

Verrucarin A disrupts the normal progression of the cell cycle by dysregulating key regulatory proteins. researchgate.net In pancreatic ductal adenocarcinoma and prostate cancer cells, Verrucarin A has been shown to inhibit the expression of cyclin D1, cyclin E, and cyclin-dependent kinases (cdks) such as cdk2 and cdk4. spandidos-publications.comnih.govcfmot.de These proteins are essential for the transition through different phases of the cell cycle. Furthermore, Verrucarin A can induce the expression of cdk inhibitors like p21 (WAF1/21) and p53. researchgate.netnih.govxcessbio.commedchemexpress.com This inhibition of cyclins and cdks, coupled with the induction of their inhibitors, leads to cell cycle arrest, preventing cancer cells from proliferating. spandidos-publications.comnih.gov Specifically, in pancreatic cancer cells, Verrucarin A causes an arrest in the S phase of the cell cycle. spandidos-publications.comcfmot.de

Table of Research Findings on Verrucarin A's Mechanisms

| Mechanism of Action | Key Protein/Process Affected | Observed Effect | Cell Line(s) |

| ERK/Akt Phosphorylation | ERK, Akt | Diminished phosphorylation | MCF-7, MDA-MB-231 researchgate.netnih.govnih.gov |

| Pro-Survival Signaling | Akt, mTOR | Downregulation of phosphorylation | Pancreatic, Prostate spandidos-publications.comnih.govspandidos-publications.comcfmot.de |

| Intrinsic Apoptosis | Reactive Oxygen Species (ROS) | Increased generation | MCF-7, MDA-MB-231 researchgate.netnih.govnih.govresearchgate.net |

| TRAIL-Induced Apoptosis | Death Receptor 5 (DR5) | Upregulation via eIF2α/CHOP | Cancer cells nih.govfocusbiomolecules.complos.org |

| Mitochondrial Regulation | Bcl-2 family proteins (Bax, Bcl-2) | Increased Bax/Bcl-2 ratio | MCF-7, MDA-MB-231, Pancreatic researchgate.netnih.govnih.govspandidos-publications.com |

| Cell Cycle Regulation | Cyclins (D1, E), CDKs (2, 4) | Inhibition of expression | Pancreatic, Prostate spandidos-publications.comnih.govcfmot.de |

| Cell Cycle Regulation | p21, p53 | Induction of expression | MCF-7 researchgate.netnih.govxcessbio.com |

Cell Cycle Arrest Induction

Verrucarin A has been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. In studies involving pancreatic ductal adenocarcinoma (PDA) cells, Verrucarin A treatment led to an arrest of cells in the S phase of the cell cycle. spandidos-publications.comcfmot.de This blocking of cell cycle progression is a key aspect of its anti-proliferative effects. spandidos-publications.comcfmot.de Similarly, in prostate cancer cells, Verrucarin A induces cell cycle arrest, although in this case at the G2/M phase. nih.govresearchgate.net

Impact on Cyclin D1, Cyclin E, and Cyclin-Dependent Kinases

The cell cycle is regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). Verrucarin A has been demonstrated to inhibit several of these crucial regulatory proteins. In pancreatic ductal adenocarcinoma cells, the compound inhibits cyclin D1, cyclin E, CDK2, and CDK4. spandidos-publications.comcfmot.despandidos-publications.com This inhibition contributes to the observed cell cycle arrest. spandidos-publications.com Likewise, in prostate cancer cell lines, Verrucarin A treatment is associated with the inhibition of cyclin D, cyclin E, CDK2, CDK4, and CDK6. nih.govresearchgate.net

Induction of p21 and p53

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are central to the regulation of the cell cycle and apoptosis. nih.gov Verrucarin A has been found to cause deregulation of the cell cycle through the induction of p21 and p53. medchemexpress.com In pancreatic ductal adenocarcinoma cells, Verrucarin A was observed to inhibit the CDK inhibitor p21 (also known as WAF1/21). spandidos-publications.com In contrast, studies on prostate cancer cells showed that Verrucarin A inhibited CDK inhibitors p21 (WAF1/21) and p27 (KIP1/27). nih.govresearchgate.net The p53 pathway, upon activation by cellular stress, can trigger the transcription of the CDKN1A gene, which encodes for p21. nih.gov This, in turn, can lead to cell cycle arrest. nih.gov

Interaction with Steroid Receptor Coactivator (SRC) Family Proteins

The steroid receptor coactivator (SRC) family plays a critical role in transcriptional activation and is often overexpressed in various cancers. plos.orgnih.govnih.gov Verrucarin A has been identified as a small molecule inhibitor that modulates the activity of these coactivators. plos.orgnih.govnih.gov

Selective Degradation of Steroid Receptor Coactivator-3 (SRC-3) Protein

Verrucarin A has been identified as a potent and selective small molecule inhibitor that promotes the degradation of the Steroid Receptor Coactivator-3 (SRC-3) protein. plos.orgnih.govmdpi.combioscientifica.com At low nanomolar concentrations, Verrucarin A can reduce SRC-3 protein levels by as much as 90% at a 10 nM concentration. plos.orgnih.gov This selective degradation is a key feature of its mechanism of action. plos.orgmdpi.comresearchgate.net

Indirect Mechanism of SRC-3 Inhibition and Upstream Effectors

Interestingly, binding studies have revealed that Verrucarin A does not directly bind to the SRC-3 protein. plos.orgnih.govsemanticscholar.orgresearchgate.net This suggests an indirect mechanism of action, whereby Verrucarin A likely interacts with an upstream effector molecule that, in turn, regulates the degradation of SRC-3. plos.orgnih.govmdpi.commdpi.comfrontiersin.org This distinguishes it from other SRC inhibitors that directly bind to the coactivator proteins. plos.orgnih.gov

Impact on SRC-1 and SRC-2 Expression

While Verrucarin A is highly selective for SRC-3 at lower concentrations, it does affect the other members of the p160 steroid receptor coactivator family, SRC-1 and SRC-2, but to a lesser extent and at higher concentrations. plos.orgnih.govnih.govmdpi.combioscientifica.com For instance, a significant reduction of about 50% in SRC-1 and SRC-2 protein levels is observed at a concentration of 200 nM. plos.orgnih.gov This indicates a degree of selectivity in its action against the different SRC family members. mdpi.com

| Cell Line | Verrucarin A Concentration | Effect on SRC Protein Levels |

| A549 | 10 nM | 90% reduction in SRC-3 |

| A549 | 200 nM | ~50% reduction in SRC-1 and SRC-2 |

| PC-3, LNCaP, MCF-7 | Various | Reduction in SRC-3 protein levels |

| Compound | Target | Effect |

| Verrucarin A | Cyclin D1, Cyclin E, CDK2, CDK4 | Inhibition in Pancreatic Ductal Adenocarcinoma Cells |

| Verrucarin A | Cyclin D, Cyclin E, CDK2, CDK4, CDK6 | Inhibition in Prostate Cancer Cells |

| Verrucarin A | p21, p53 | Induction |

| Verrucarin A | SRC-3 | Selective Degradation |

| Verrucarin A | SRC-1, SRC-2 | Degradation at higher concentrations |

Regulation of SRC-3 Downstream Target Genes (MMP2, MMP13)

Verrucarin A has been identified as a potent small molecule inhibitor that can selectively encourage the degradation of the Steroid Receptor Coactivator-3 (SRC-3) protein. plos.org This action subsequently impacts the expression of genes downstream of SRC-3, notably Matrix Metalloproteinase-2 (MMP2) and Matrix Metalloproteinase-13 (MMP13), which are critically involved in cancer progression and metastasis. plos.orgnih.govnih.gov

Research has demonstrated that Verrucarin A effectively inhibits the expression of these SRC-3 target genes. plos.orgnih.gov In studies involving HeLa cells, which were transiently transfected with MMP2-Luc and MMP13-Luc reporter constructs along with an SRC-3 expression vector, treatment with Verrucarin A led to a dose-dependent reduction in luciferase expression. plos.orgnih.gov This indicates a suppression of the transcriptional activity at the MMP2 and MMP13 promoters. plos.org

To confirm these findings at the level of endogenous gene expression, H1299 cells were treated with Verrucarin A. Subsequent real-time PCR analysis revealed a significant inhibition of both MMP2 and MMP13 mRNA expression. plos.orgnih.govresearchgate.net Interestingly, the mRNA levels of SRC-1, SRC-2, and SRC-3 itself were not downregulated by Verrucarin A. plos.orgnih.govresearchgate.net This suggests that the reduction in SRC-3 protein levels by Verrucarin A occurs through a post-transcriptional mechanism, rather than by inhibiting the transcription of the SRC-3 gene. plos.orgnih.govresearchgate.net

The ability of Verrucarin A to downregulate MMP2 and MMP13 is a key aspect of its anti-cancer activity, as these enzymes are instrumental in the degradation of the extracellular matrix, a crucial step in tumor invasion and the formation of metastases. plos.orgencyclopedia.pub

Table 1: Effect of Verrucarin A on SRC-3 Downstream Target Gene Expression in HeLa Cells

| Treatment Group | MMP2-Luc Reporter Activity (Fold Change) | MMP13-Luc Reporter Activity (Fold Change) |

|---|---|---|

| Control (0 nM Verrucarin A) | 1.0 | 1.0 |

| 2 nM Verrucarin A | Reduced | Reduced |

| 5 nM Verrucarin A | Further Reduced | Further Reduced |

| 10 nM Verrucarin A | Significantly Reduced | Significantly Reduced |

Data based on luciferase assays in HeLa cells transiently transfected with MMP2-Luc or MMP13-Luc and an SRC-3 expression vector, treated for 24 hours. plos.orgnih.gov

Table 2: Effect of Verrucarin A on Endogenous Gene Expression in H1299 Cells

| Treatment Group | MMP2 mRNA Expression (Relative Level) | MMP13 mRNA Expression (Relative Level) | SRC-3 mRNA Expression (Relative Level) |

|---|---|---|---|

| Control (0 nM Verrucarin A) | 1.0 | 1.0 | 1.0 |

| 10 nM Verrucarin A | Inhibited | Inhibited | No significant change |

| 20 nM Verrucarin A | Further Inhibited | Further Inhibited | No significant change |

Data based on real-time PCR analysis in H1299 cells treated with Verrucarin A for 24 hours. plos.orgresearchgate.netplos.org

Attenuation of Cancer Cell Migration

The degradation of the SRC-3 protein by Verrucarin A leads to a significant reduction in the migratory capabilities of cancer cells. plos.orgmdpi.com This effect is a direct consequence of the downregulation of SRC-3 and its target genes, such as MMP2 and MMP13, which are essential for cell motility and invasion. plos.orgencyclopedia.pub

Studies have shown that Verrucarin A can effectively inhibit the migration of various cancer cell lines. plos.orgmdpi.com For instance, in wound-healing assays using H1299 cells, treatment with Verrucarin A resulted in a marked decrease in the ability of the cells to migrate into the scratched area compared to untreated control cells. This inhibition of cell migration is consistent with the observed reduction in SRC-3 protein levels and the subsequent decrease in the expression of genes that promote cell movement. plos.org

The mechanism by which SRC-3 promotes cell migration involves its role as a coactivator for transcription factors like AP-1 and PEA3, which in turn drive the expression of MMPs. encyclopedia.pub By causing the degradation of SRC-3, Verrucarin A disrupts this signaling cascade, leading to a diminished capacity for cancer cells to invade surrounding tissues and metastasize. plos.orgmdpi.com Therefore, the attenuation of cancer cell migration is a critical component of the anti-neoplastic properties of Verrucarin A. plos.orgnih.gov

Total Synthesis Strategies and Methodological Advancements

Semisynthesis from Naturally Occurring Precursors (e.g., Verrucarol)

A prominent strategy for accessing Verrucarin A involves the semisynthesis from verrucarol (B1203745), a natural hydrolysis product of Verrucarin A itself. acs.orgnih.govfigshare.com Verrucarol represents the tricyclic sesquiterpene core of the more complex macrocyclic trichothecenes and serves as a crucial synthetic intermediate. bu.edudigitellinc.com This approach leverages the pre-existing, stereochemically rich framework of verrucarol, significantly simplifying the synthetic route. The primary challenge in this approach lies in the subsequent esterification and macrocyclization to attach the side chain that distinguishes Verrucarin A. Research has demonstrated that verrucarol can be obtained and utilized as a starting point for the synthesis of Verrucarin A and its analogues, providing a valuable platform for creating derivatives for structure-activity relationship (SAR) studies. digitellinc.comescholarship.org

| Precursor | Target Compound | Key Transformation | Reference |

| Verrucarol | Verrucarin A | Esterification & Macrocyclization | digitellinc.comacs.org |

Enantioselective Approaches to the Trichothecene (B1219388) Core

Given the chirality of Verrucarin A, enantioselective synthesis is paramount for producing the biologically active stereoisomer. While numerous synthetic efforts have focused on the trichothecene core, achieving a concise and efficient enantioselective synthesis of verrucarol has been a long-standing goal. bu.edu Developing efficient routes to the core scaffold is crucial, as lengthy or racemic approaches can impede medicinal chemistry efforts. digitellinc.com

A successful and widely reported enantioselective strategy for constructing the trichothecene skeleton begins with readily available chiral starting materials. D-glucose, a simple and inexpensive sugar, has been effectively employed as a chiral pool starting material. acs.orgnih.govfigshare.com The total synthesis of (−)-verrucarol has been achieved starting from an enantiomerically pure bicyclic α-methylated γ-lactone, which was prepared from D-glucose. acs.orgnih.govfigshare.com This approach embeds the stereochemical information from D-glucose into the synthetic intermediates, guiding the formation of the desired stereocenters in the final trichothecene core. researchgate.net The use of D-glucose derivatives allows for the preparation of key building blocks for the A-B moiety of the verrucarol structure. acs.org

The assembly of the complex, polycyclic trichothecene framework from chiral building blocks necessitates a series of highly specific and stereoselective chemical reactions. Several key transformations have proven instrumental in these synthetic pathways.

A critical step in the synthesis of the trichothecene core is the creation of the quaternary stereogenic carbon that joins the B and C rings. acs.orgnih.govfigshare.com An aldol-like carbon-carbon bond formation has been effectively utilized for this purpose. acs.orgnih.govfigshare.com This reaction involves the use of a four-carbon aldehyde as an electrophile, which reacts with a lactone derived from the chiral starting material. acs.orgnih.govfigshare.com The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, creates a new β-hydroxy carbonyl compound, establishing the crucial quaternary center with high stereocontrol. alevelchemistry.co.uk

To construct the C-ring of the trichothecene skeleton, the Dieckmann cyclization is a key transformation. acs.orgnih.govfigshare.comresearchgate.net This intramolecular condensation reaction is performed on a derived ε-ester lactone intermediate. acs.orgnih.govfigshare.com The cyclization effectively forges the five-membered C-ring, leading to a tricyclic product that contains the essential A-B-C ring system of verrucarol. researchgate.netresearchgate.net

Following the Dieckmann cyclization, the resulting product contains a carboxylic acid functionality (or a precursor thereof). acs.orgnih.govfigshare.com To convert this into a hydroxyl group, a necessary feature of the verrucarol skeleton, Barton's decarboxylative oxygenation is employed. acs.orgnih.govfigshare.comscite.ai This powerful reaction allows for the efficient removal of a carboxyl group and its replacement with a hydroxyl group, providing a crucial tool for the late-stage functionalization of the synthetic intermediate. scite.ai

| Reaction | Purpose in Synthesis | Starting Moiety | Resulting Moiety |

| Aldol-like C-C Formation | Introduction of the quaternary stereocenter joining rings B and C | Lactone and a four-carbon aldehyde | β-hydroxy carbonyl compound |

| Dieckmann Cyclization | Construction of the C-ring equivalent | ε-ester lactone | Tricyclic β-keto ester |

| Barton's Decarboxylative Oxygenation | Conversion of a carboxylic acid to a hydroxyl group | Carboxylic acid functionality | Hydroxyl group |

Key Stereoselective Transformations

Skeletal Enlargement Strategies

A critical challenge in the synthesis of the trichothecene core, the foundational structure of Verrucarin A, is the construction of the C-ring. One successful approach involves a skeletal enlargement strategy starting from a more accessible precursor. In the total synthesis of (−)-verrucarol, the hydrolysis product of Verrucarin A, a key step was the strategic enlargement of a cyclopentanone (B42830) derivative to form the six-membered C-ring of the trichothecene skeleton. acs.orgfigshare.comnih.gov

This strategy was a cornerstone of a synthesis that commenced from an enantiomerically pure bicyclic α-methylated γ-lactone derived from D-glucose. acs.orgfigshare.comnih.gov After several steps, including a Dieckmann cyclization to construct a C-ring equivalent, a crucial transformation was the enlargement of this ring system to achieve the final, complex trichothecene framework. acs.orgfigshare.comnih.gov This methodical expansion is a powerful tool for building the intricate and sterically congested core that characterizes Verrucarin A and related compounds. acs.orgfigshare.comnih.gov

Exo-Epoxy Ring Formation

The C12,13 exocyclic epoxide is a defining structural feature of trichothecenes and is crucial for their biological activity. bu.edu The stereoselective formation of this exo-epoxy ring represents a significant synthetic hurdle. In the synthesis of (−)-verrucarol, this was one of the final and most critical steps. acs.orgfigshare.comnih.gov The challenge lies in introducing the epoxide on the convex, or exo, face of the molecule with high stereocontrol. The successful strategy involved the epoxidation of a methylene (B1212753) carbon that bridges the B and C rings of the tricyclic system. acs.orgfigshare.comnih.gov This transformation was carefully designed to occur late in the synthetic sequence, ensuring the correct stereochemistry of the final product. acs.orgfigshare.comnih.gov

Novel Synthetic Methodologies for Tricyclic Core Construction

Recent advancements have introduced novel and more efficient methods for assembling the tricyclic core of verrucarol, the precursor to Verrucarin A. These methods offer concise pathways to this complex scaffold. bu.edudigitellinc.com

Samarium(II) Iodide-Mediated Radical Cyclization

A novel and concise route to the trichothecene core has been developed utilizing a samarium(II) iodide (SmI2)-mediated radical cyclization. bu.edudigitellinc.com This key reaction enables the construction of the complex oxabicyclo[3.2.1]octanone ring system, which forms a significant portion of the tricyclic core. bu.edu The reaction involves the cyclization of a radical, generated by the single-electron transfer from SmI2, onto an enol sulfonate. bu.edu This methodology has proven effective in forming the challenging C-C and C-O bonds required in the core structure with high efficiency. bu.edudigitellinc.comnih.gov

Chromium(III)-Salen Complex-Mediated Diels-Alder Cycloaddition

To achieve an asymmetric synthesis of the trichothecene core, a chromium(III)-salen complex has been employed as a catalyst in a Diels-Alder cycloaddition. bu.edu This strategy provides rapid access to an enantioenriched precursor for the core structure. bu.edu The reaction involves the [4+2] cycloaddition of a 4-pyrone with a simple diene like isoprene. bu.edu The use of a chiral Cr(III)-salen complex guides the stereochemical outcome of the reaction, which is a significant step towards a concise and enantioselective total synthesis of (−)-verrucarol. bu.edutudublin.ie Such chromium-catalyzed cycloadditions can offer regioselectivity that is complementary to traditional thermal Diels-Alder reactions. nih.gov

Macrocyclization Techniques in Verrucarin A Synthesis

The final stage in the total synthesis of Verrucarin A involves the attachment of the macrocyclic side chain to the C4 and C15 hydroxyl groups of the verrucarol core. This process, known as macrocyclization, is a significant challenge due to the entropic penalty of forming a large ring.

The most common strategy employed is macrolactonization. oregonstate.edumit.edu In this approach, the acyclic side chain is first attached to one of the hydroxyl groups on the verrucarol core, typically at the C15 position. oregonstate.edu The other end of the chain, a carboxylic acid, is then activated and induced to form an ester linkage with the remaining hydroxyl group (at C4), closing the macrocycle. oregonstate.edumit.edu Various reagents can be used to facilitate this intramolecular esterification, including dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-pyrrolidinopyridine. oregonstate.edu The synthesis of Verrucarin A often involves the careful construction of the (E,Z)-muconic acid fragment within the side chain before the final ring-closing step. oregonstate.edu The development of efficient macrocyclization techniques is critical, as these final steps are often low-yielding and can be complicated by competing side reactions. nih.govrsc.org

Preclinical Biological Activities and Therapeutic Potential in in Vitro Systems

Antineoplastic Activity in Diverse Cancer Cell Lines

Verrucarin A has demonstrated significant cytotoxic effects across a wide spectrum of cancer cell lines, often at nanomolar concentrations. plos.orgnih.govsemanticscholar.org Its primary mechanism of action is the inhibition of protein synthesis, which can trigger cell cycle arrest and apoptosis. researchgate.netnih.govresearchgate.net

Verrucarin A exhibits potent growth-inhibitory and pro-apoptotic effects in various breast cancer cell lines. In studies involving MDA-MB-231 and T47D cells, Verrucarin A treatment led to a dose- and time-dependent induction of apoptosis. nih.gov This was characterized by classic apoptotic features such as cell shrinkage, chromatin condensation, and nuclear fragmentation. nih.gov The underlying mechanism involves the generation of reactive oxygen species (ROS), which in turn leads to mitochondrial membrane depolarization and the activation of the intrinsic apoptotic pathway. nih.gov

In the MCF-7 breast cancer cell line, Verrucarin A has been shown to induce growth inhibition and apoptosis through ROS-dependent p38 MAPK activation. researchgate.net It also causes cell cycle deregulation by inducing p21 and p53. researchgate.net Furthermore, Verrucarin A selectively reduces the protein levels of Steroid Receptor Coactivator-3 (SRC-3), a protein overexpressed in many cancers and linked to tumor progression and chemoresistance. plos.orgnih.govsemanticscholar.org The cytotoxic effects of Verrucarin A in MCF-7 cells are observed at low nanomolar concentrations, with IC50 values (the concentration required to inhibit the growth of 50% of cells) reported to be in the range of 4 to 8 nM after 72 hours of treatment. plos.org

Table 1: Antineoplastic Activity of Verrucarin A in Breast Carcinoma Models

| Cell Line | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Induces apoptosis via ROS-mediated intrinsic pathway. | nih.gov |

| T47D | Estrogen Receptor-Positive Breast Cancer | Induces dose- and time-dependent apoptosis. | nih.gov |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Inhibits growth with an IC50 of ~4-8 nM; induces apoptosis via ROS-dependent p38 MAPK activation; selectively degrades SRC-3. | plos.orgresearchgate.net |

Verrucarin A has demonstrated potent cytotoxic activity against leukemia cell lines. nih.gov In the human promyelocytic leukemia cell line HL-60, Verrucarin A exhibits an IC50 value of 0.2 ng/mL after 72 hours of treatment. medchemexpress.commedchemexpress.com Similarly, in the murine lymphocytic leukemia cell line L1210, the IC50 value is reported as 0.35 ng/mL under the same conditions. medchemexpress.commedchemexpress.com The compound's ability to inhibit protein synthesis is a key factor in its anti-leukemic effects. researchgate.net

Table 2: Cytotoxicity of Verrucarin A in Hematological Malignancy Models

| Cell Line | Cancer Type | IC50 Value (72h) | Citations |

|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | 0.2 ng/mL | medchemexpress.commedchemexpress.com |

| L1210 | Murine Lymphocytic Leukemia | 0.35 ng/mL | medchemexpress.commedchemexpress.com |

The antineoplastic activity of Verrucarin A extends to a variety of solid tumor models. plos.orgnih.govmdpi.com

Renal Carcinoma: Studies have cited Verrucarin A's pro-apoptotic and anti-proliferative effects in renal carcinoma. nih.gov

Hepatocellular Carcinoma: In the HepG2 hepatocellular carcinoma cell line, Verrucarin A showed an IC50 value of 4.90 nM. plos.orgsemanticscholar.org Notably, it displayed selective cytotoxicity, with normal primary hepatocytes surviving at concentrations as high as 200 nM. plos.orgsemanticscholar.org

Glioblastoma: Verrucarin A has shown high potency against glioblastoma cell lines U251 and U87, with IC50 values of 2.1 nM for both. nih.gov It appears to impact the regulation of glioblastoma cell proliferation by reducing the expression of the oncogenic protein cyclin D1 and increasing the expression of cyclin-dependent kinase inhibitors p21 and p27. nih.gov

Prostate Cancer: The prostate cancer cell line PC-3 is sensitive to Verrucarin A, with an IC50 value between 4 and 8 nM. plos.org The compound also reduces SRC-3 protein levels in these cells. plos.org

Pancreatic Cancer: Research has indicated the effectiveness of Verrucarin A against pancreatic cancer. nih.govmdpi.com Its mechanism is reported to involve the inhibition of cell cycle regulatory proteins. nih.gov

Neuroendocrine Tumors: Verrucarin A has been identified as a potent agent for inhibiting neuroendocrine tumor cell proliferation and inducing apoptosis in low nanomolar concentrations. nih.govnih.gov

Non-Small Cell Lung Cancer (NSCLC): In NSCLC cell lines A549 and H1299, Verrucarin A was cytotoxic with IC50 values ranging from 4 to 8 nM. plos.org This effect is consistent with its ability to downregulate SRC-3 protein levels. plos.org

Table 3: Cytotoxicity of Verrucarin A in Various Solid Tumor Models

| Cell Line | Cancer Type | IC50 Value | Key Findings | Citations |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 4.90 nM | Selectively cytotoxic to cancer cells over normal hepatocytes. | plos.orgsemanticscholar.org |

| U251 | Glioblastoma | 2.1 nM | Affects cell cycle regulation. | nih.gov |

| U87 | Glioblastoma | 2.1 nM | Affects cell cycle regulation. | nih.gov |

| PC-3 | Prostate Cancer | ~4-8 nM | Reduces SRC-3 protein levels. | plos.org |

| A549 | Non-Small Cell Lung Cancer | ~4-8 nM | Downregulates SRC-3 protein levels. | plos.org |

| H1299 | Non-Small Cell Lung Cancer | ~4-8 nM | Downregulates SRC-3 protein levels. | plos.org |

Chemo-Sensitization in Cancer Cell Systems

A significant aspect of Verrucarin A's therapeutic potential lies in its ability to sensitize cancer cells to other anti-cancer drugs. plos.orgnih.govsemanticscholar.org This synergistic effect has been observed in several cancer models. For instance, in A549 lung cancer cells, combining low concentrations of Verrucarin A with drugs like gefitinib, BEZ235, gemcitabine, or docetaxel (B913) resulted in dose-dependent growth inhibition, whereas the drugs alone had minimal effect at those concentrations. researchgate.net

Similarly, in breast cancer cells, Verrucarin A enhanced the efficacy of standard chemotherapies. researchgate.net Low concentrations of Verrucarin A significantly sensitized T-47D cells to tamoxifen (B1202) and MDA-MB-231 cells to paclitaxel. semanticscholar.orgresearchgate.net This chemo-sensitizing effect is consistent with the role of its target, SRC-3, as an integrator of multiple growth factor signaling pathways. plos.orgresearchgate.net By partially inhibiting SRC-3, Verrucarin A can increase the vulnerability of cancer cells to other therapeutic agents. plos.orgresearchgate.net

Immunomodulatory Effects on Macrophage Function

Beyond its direct anti-cancer effects, Verrucarin A also exhibits immunomodulatory properties, particularly in its interaction with macrophages. nih.govaai.org

In human macrophages, Verrucarin A has been shown to act as a potent enhancer of the inflammatory response when combined with lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govaai.org While Verrucarin A alone can activate caspase-1, an enzyme crucial for the processing of pro-inflammatory cytokines, its combination with LPS leads to a synergistic and high level of secretion of mature Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govaai.org This suggests that macrophages recognize trichothecenes like Verrucarin A as a danger signal, which primes them for a robust inflammatory response to a secondary stimulus like LPS. nih.govaai.org

Targeted Elimination of Activated Macrophages

Activated macrophages are key contributors to the development and persistence of numerous inflammatory and autoimmune diseases. nih.govresearchgate.net While therapies that non-specifically eliminate these phagocytes have shown promise in animal models, they often lead to unacceptable toxicities due to the simultaneous destruction of quiescent macrophages in healthy tissues. nih.govresearchgate.net A targeted approach is therefore crucial.

Activated macrophages, but not their resting counterparts, upregulate the expression of folate receptor beta (FRβ). nih.govresearchgate.net This differential expression provides a specific target for delivering cytotoxic agents. Verrucarin A is a particularly suitable payload because it can kill both dividing and non-dividing cells by inhibiting protein synthesis, a critical feature since many activated macrophages are non-mitotic. nih.govresearchgate.net

To enhance specificity, a conjugate of folate and Verrucarin A has been developed, connected by a redox-sensitive self-immolative linker. nih.govresearchgate.net This design ensures that the unmodified, active form of Verrucarin A is primarily released after being internalized by a cell that expresses FRβ. nih.govresearchgate.net In vitro studies have demonstrated that this folate-Verrucarin A conjugate effectively kills cells expressing the folate receptor. nih.govresearchgate.net This cytotoxic effect can be blocked by introducing an excess of free folic acid, confirming the targeting specificity. nih.govresearchgate.net

Antiparasitic Efficacy

Activity Against Multidrug-Resistant Plasmodium falciparum Strains

Verrucarin A has demonstrated notable efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. caymanchem.comcaymanchem.com Research has shown that Verrucarin A inhibits the growth of this resistant strain with a reported EC50 value of 0.9 ng/ml. caymanchem.comcaymanchem.com Further studies have confirmed its high potency against the asexual blood stages of P. falciparum, with a reported EC50 of 0.45 nM. acs.orgnih.govmalariaworld.org

Table 1: In Vitro Activity of Verrucarin A against Plasmodium falciparum

| Strain | Measurement | Value |

| K1 (multidrug-resistant) | EC50 | 0.9 ng/ml |

| Asexual Blood Stage | EC50 | 0.45 nM |

Nematicidal Activity (e.g., Meloidogyne incognita)

Verrucarin A has been identified as a major active metabolite with nematicidal properties against the root-knot nematode Meloidogyne incognita. researchgate.net This is significant as these nematodes are major agricultural pests, and the use of synthetic nematicides has raised environmental and human health concerns. capes.gov.br

In laboratory settings, the nematicidal activity of Verrucarin A was evaluated based on the mortality of hatched juveniles of M. incognita. researchgate.net The median effective concentration (EC50) of Verrucarin A against these nematodes was determined to be 1.88 µg/mL. caymanchem.comcaymanchem.comresearchgate.net

Table 2: Nematicidal Activity of Verrucarin A against Meloidogyne incognita

| Measurement | Value |

| EC50 | 1.88 µg/mL |

Advanced Delivery Systems for Targeted Research Applications

Extracellular Vesicle (EV)-Mediated Delivery

Extracellular vesicles (EVs) are naturally occurring nanoparticles secreted by cells that are involved in intercellular communication. nih.gov Their inherent ability to transport a variety of cargo molecules makes them promising vehicles for drug delivery. nih.govfrontiersin.org EVs offer several advantages, including immune tolerance, stability in circulation, and the ability to cross biological barriers. mdpi.com

In the context of Verrucarin A, a targeted delivery system has been developed using monoclonal antibody-directed extracellular vesicles (mAb-EVs). mdpi.comnih.gov This system involves packaging Verrucarin A into EVs that have been surface-tagged with an anti-EGFR monoclonal antibody. mdpi.comnih.gov This approach was designed to target cells overexpressing the epidermal growth factor receptor (EGFR), such as in glioblastoma. mdpi.comnih.gov Studies have shown that these mAb-EVs can effectively deliver Verrucarin A intracellularly. mdpi.comnih.gov

Folate Receptor Beta (FRβ)-Targeted Conjugates

As previously discussed, activated macrophages overexpress folate receptor beta (FRβ), making it an attractive target for delivering therapeutic agents to sites of inflammation. nih.govresearchgate.netnih.gov To leverage this, a conjugate of folate and Verrucarin A has been synthesized. nih.govresearchgate.net

This conjugate utilizes a linker that is sensitive to the reducing environment within the cell, ensuring that Verrucarin A is released in its active form primarily after being taken up by FRβ-positive cells. nih.govresearchgate.net This targeted delivery strategy has been shown to successfully eliminate inflammatory macrophages in a mouse model of peritonitis without harming other cells in the peritoneal fluid. nih.govresearchgate.net This high degree of specificity highlights the potential of folate-Verrucarin A conjugates for further investigation as a potential therapy for inflammatory and autoimmune conditions. nih.govresearchgate.net

Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques

Spectroscopic methods offer powerful tools for the analysis of Verrucarin A, providing both qualitative and quantitative information based on the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR) Spectroscopy

Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR) spectroscopy is a valuable technique for the direct and label-free detection of Verrucarin A. researchgate.net This method relies on the principle of attenuated total reflectance, where an infrared beam is directed into a crystal with a high refractive index. mt.com The resulting evanescent wave penetrates a short distance into the sample in contact with the crystal, allowing for the acquisition of an infrared spectrum of the sample. mt.com

In the context of Verrucarin A detection, the surface of the ATR crystal, typically made of germanium, can be functionalized to specifically capture the target molecule. researchgate.netresearchgate.net This functionalization often involves the direct grafting of a thin organic layer onto the crystal surface. researchgate.netresearchgate.net The infrared spectrum of Verrucarin A exhibits characteristic absorption bands that allow for its identification and quantification. belspo.be

Research has demonstrated the high sensitivity of FTIR-ATR for Verrucarin A detection. When used in a biosensor format with specific antibodies, the technique has shown a theoretical limit of detection (LOD) of 2 pg/mL in buffer and 6 pg/mL in complex dust matrices. researchgate.netsciforum.net This represents a significant improvement in sensitivity—by three orders of magnitude—compared to conventional immunoassays like ELISA. researchgate.net The dynamic range for Verrucarin A detection using this method can extend over four orders of magnitude. researchgate.net

Antibody-Based Spectroscopic Biosensors

Antibody-based spectroscopic biosensors combine the specificity of antibodies with the sensitivity of spectroscopic detection methods, such as FTIR-ATR. researchgate.net In this approach, monoclonal antibodies (mAbs) specific to Verrucarin A are immobilized on the surface of the spectroscopic sensor. researchgate.net When a sample containing Verrucarin A is introduced, the mycotoxin binds to the antibodies, causing a change in the spectroscopic signal that can be measured and correlated to its concentration. sciforum.net

The development of these biosensors involves several key steps, including the production and characterization of anti-Verrucarin A mAbs and the functionalization of the sensor surface to ensure efficient antibody grafting. researchgate.netbelspo.be The use of a rat monoclonal antibody (mAb) has been reported for this purpose. researchgate.net

These biosensors offer a label-free detection method, meaning that the Verrucarin A molecule itself is detected without the need for fluorescent or enzymatic labels. researchgate.net This simplifies the assay procedure and reduces the potential for interference. The high sensitivity and specificity of antibody-based spectroscopic biosensors make them a promising tool for the rapid and accurate detection of Verrucarin A in environmental samples. researchgate.net

Immunochemical Assays

Immunochemical assays utilize the highly specific binding between an antibody and an antigen to detect and quantify substances like Verrucarin A. These methods are known for their sensitivity and are widely used in mycotoxin analysis.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed immunochemical technique for the quantification of Verrucarin A. usda.gov This assay involves a competition between the Verrucarin A in a sample and a known amount of labeled Verrucarin A for a limited number of specific antibody binding sites. researchgate.net The signal generated is inversely proportional to the concentration of Verrucarin A in the sample. researchgate.net

Commercially available ELISA kits are often designed to detect a range of trichothecenes, including Verrucarin A, due to cross-reactivity of the antibodies with structurally similar mycotoxins. usda.gov For instance, some ELISA plates show cross-reactivity with Verrucarin A and J, as well as roridin (B1174069) A, L-2, E, and H. usda.gov

The sensitivity of competitive ELISA for Verrucarin A can vary. One study reported a sensitivity of 7.43 ng/mL in a phosphate-buffered saline (PBS) solution. researchgate.net Another optimized competitive ELISA using a specific monoclonal antibody (F24-1G2) achieved a sensitivity between 1.9 and 3.9 ng/mL for free Verrucarin A. belspo.be Standard curves for Verrucarin A in ELISA typically show a linear relationship over a concentration range of 0.10 to 100 ppb. usda.gov

Table 1: Performance of Competitive ELISA for Verrucarin A Detection

| Parameter | Finding | Source |

|---|---|---|

| Sensitivity in PBS | 7.43 ng/mL | researchgate.net |

| Sensitivity with mAb F24-1G2 | 1.9 - 3.9 ng/mL | belspo.be |

| Linear Range | 0.10 - 100 ppb | usda.gov |

Rapid Immuno-Analytical Test Kits

Rapid immuno-analytical test kits provide a convenient and fast method for screening for the presence of mycotoxins like Verrucarin A. iarc.fr These kits are often based on immunological principles and are designed for ease of use in various settings, including in the field. iarc.fr They typically provide qualitative or semi-quantitative results. researchgate.net

These kits often come in formats such as lateral flow devices or simple plate assays. researchgate.netiarc.fr They contain the necessary reagents, including antibodies and standards, in a ready-to-use format. iarc.fr While specific rapid test kits solely for Verrucarin A are not extensively detailed in the provided search results, the general principle involves the use of antibodies that recognize the mycotoxin. iarc.fr The presence of Verrucarin A in a sample would lead to a visual change, such as the appearance or disappearance of a line on a test strip. researchgate.net

The development of such kits requires the production of specific antibodies and their integration into a stable and user-friendly platform. iarc.fr While convenient, these rapid tests may have limitations in terms of sensitivity and specificity compared to more sophisticated laboratory-based methods. iarc.fr

Chromatographic Separations Coupled with Detection Systems

Chromatographic techniques are powerful for separating complex mixtures and are frequently coupled with various detection systems for the highly sensitive and specific analysis of Verrucarin A.

A variety of chromatographic methods have been employed for the separation and analysis of Verrucarin A. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and high-speed counter-current chromatography (HSCCC). tandfonline.comresearchgate.netresearchgate.net

In one instance, a series of chromatographic techniques, including methanol (B129727) gel column chromatography, HPLC, and silica (B1680970) gel column chromatography, were used to isolate and purify Verrucarin A from a fungal extract. tandfonline.com Another study utilized HSCCC for the preparative separation of trichothecene (B1219388) mycotoxins, demonstrating its effectiveness in purifying these compounds. researchgate.net

For detection, these separation techniques are often coupled with mass spectrometry (MS) or other sensitive detectors. admin.chnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination for mycotoxin analysis, offering high selectivity and sensitivity. nih.gov A validated multi-residue screening method using LC-MS/MS has been developed for the quantification of numerous mycotoxins, including Verrucarin A, in aqueous environmental samples. admin.ch This method demonstrated good recoveries for Verrucarin A, predominantly above 70%. admin.ch

Gas chromatography coupled with an electron capture detector (GC-ECD) has also been used for the identification and quantification of trichothecenes after derivatization. researchgate.net

Table 2: Chromatographic Methods and Detection Systems for Verrucarin A

| Chromatographic Technique | Detection System | Application | Source |

|---|---|---|---|

| HPLC, Silica Gel Column | Activity Monitoring | Isolation and Purification | tandfonline.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Not specified | Preparative Separation and Purification | researchgate.net |

| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Quantification in Aqueous Samples | admin.ch |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of Verrucarin A and other mycotoxins. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection of the compound even at very low concentrations in complex matrices such as cereals, animal feed, and environmental samples. nih.govnih.govresearchgate.net

In a typical LC-MS/MS setup, the sample extract is first subjected to liquid chromatography to separate Verrucarin A from other components. The separated compound is then introduced into the mass spectrometer, where it is ionized, fragmented, and detected. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity of detection by monitoring characteristic precursor-to-product ion transitions for Verrucarin A. nih.govunito.it For instance, in positive electrospray ionization mode, Verrucarin A can be detected as an ammonium (B1175870) adduct [M+NH₄]⁺. nih.gov

The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry has further improved the resolution and speed of analysis. nih.gov These methods often involve a simple extraction step with an organic solvent mixture, followed by direct injection into the LC-MS/MS system, enabling high-throughput screening of numerous samples. nih.govnih.gov

Table 1: LC-MS/MS Parameters for Verrucarin A Detection

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 520 [M+NH₄]⁺ | nih.gov |

| Product Ions (m/z) | 249, 457 | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Chromatographic Column | C18 reversed-phase | nih.gov |

Gas Chromatography-Electron Capture Detector (GC-ECD)

While less common than LC-MS/MS for mycotoxin analysis, gas chromatography with an electron capture detector (GC-ECD) can also be employed for the determination of Verrucarin A. This method is particularly sensitive to halogenated compounds, and derivatization of Verrucarin A may be necessary to enhance its volatility and detectability by GC-ECD.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another established technique for the analysis of Verrucarin A. sigmaaldrich.comdissertation.com HPLC systems, often equipped with a UV or diode array detector, can separate Verrucarin A from other mycotoxins and sample matrix components. sigmaaldrich.com The purity of Verrucarin A standards is often assessed using HPLC, with a purity of ≥85.0% being commercially available. sigmaaldrich.comsigmaaldrich.com

For improved separation, specialized columns such as phenyl-hexyl bonded phase columns have been utilized. dissertation.com HPLC methods can be applied to the analysis of mycotoxin samples from fungal cultures, such as those of Stachybotrys atra. dissertation.com

Direct Chemical Ionization Mass Spectrometry (DCI-MS/MS)

Direct chemical ionization tandem mass spectrometry (DCI-MS/MS) is another mass spectrometric technique that can be used for the analysis of Verrucarin A. This method involves the direct introduction of the sample into the ion source, where it is ionized by chemical ionization. The resulting ions are then subjected to tandem mass spectrometry for identification and quantification. The fragmentation patterns observed in the mass spectrum provide structural information about the molecule. libretexts.org

Bioassay-Based Detection Methods

Bioassays offer a cost-effective and often rapid alternative to instrumental methods for screening for the presence of Verrucarin A and other trichothecenes. These assays are based on the biological activity of the toxin.

Inhibition of β-Galactosidase Activity in Yeast (Kluyveromyces marxianus)

A sensitive and novel colorimetric bioassay has been developed for the detection of trichothecene mycotoxins, including Verrucarin A, using the yeast Kluyveromyces marxianus. nih.gov This assay is based on the inhibition of the expression of the enzyme β-galactosidase by the toxin. nih.govasm.org In the presence of a chromogenic substrate like X-gal, healthy yeast cultures turn a deep green-blue color, while the presence of Verrucarin A inhibits this color change, leaving the culture yellow. nih.gov

This bioassay is highly sensitive, with the ability to detect Verrucarin A at concentrations as low as 1 ng/ml, particularly when used with a membrane-modulating agent like polymyxin (B74138) B nonapeptide. nih.govservice.gov.uk The assay can be conveniently performed in microtiter plates, allowing for the analysis of multiple samples and replicates simultaneously. nih.gov The results can be assessed either visually or more quantitatively using a plate reader. nih.gov

Studies have shown that among various trichothecenes, Verrucarin A is one of the most potent inhibitors in this yeast bioassay system. asm.orgnih.gov The 50% effective concentration (EC50) for Verrucarin A, which is the concentration causing 50% inhibition of β-galactosidase activity, has been determined to be 2 ng/ml. asm.orgnih.gov

Table 2: Relative Toxicity of Trichothecenes in Kluyveromyces marxianus Bioassay

| Trichothecene | Relative Potency | Reference |

|---|---|---|

| Verrucarin A | Most Potent | asm.orgnih.gov |

| Roridin A | > T-2 toxin | asm.org |

| T-2 toxin | > Diacetoxyscirpenol | asm.org |

| Diacetoxyscirpenol | > HT-2 toxin | asm.org |

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Structural Features Essential for Bioactivity

The toxicity of Verrucarin A and other trichothecenes is not attributed to a single functional group but rather to a synergistic interplay of several key structural features. The trichothecene (B1219388) core, characterized by a tetracyclic sesquiterpenoid skeleton, provides the foundational scaffold upon which these critical functionalities are strategically positioned.

A substantial body of research underscores the indispensable role of the 12,13-epoxy ring and the C9-C10 double bond (olefin) in mediating the biological effects of Verrucarin A. nih.gov The epoxide ring, a strained three-membered ether, is a critical electrophilic center that is thought to interact with nucleophilic residues in its biological targets. nih.govt3db.ca This interaction is considered a primary determinant of its ability to inhibit protein synthesis. nih.govt3db.ca

Multiple studies have demonstrated that the removal or modification of the 12,13-epoxy ring leads to a significant attenuation or complete loss of toxicity. nih.gov Similarly, the olefinic bond between carbons 9 and 10 is essential for maintaining the conformational integrity of the trichothecene nucleus, which in turn influences its binding affinity to the ribosome. nih.gov The rigidity conferred by this double bond is crucial for the precise orientation of the molecule within the ribosomal binding pocket.

The ester functionalities and hydroxyl groups appended to the trichothecene core of Verrucarin A play a vital role in modulating its bioactivity. The presence and nature of these substituents can significantly impact the molecule's polarity, cell permeability, and binding interactions.

Verrucarin A is classified as a Type D trichothecene, a distinction characterized by a macrocyclic ester linkage between the C-4 and C-15 positions of the trichothecene core. nih.govnih.gov This macrocyclic ring is a key determinant of its high potency. nih.gov The linkage not only imposes significant conformational constraints on the molecule but also introduces a large, complex side chain that can engage in extensive interactions with the ribosomal target.

The macrocycle enhances the binding affinity of Verrucarin A to the ribosome, contributing to its potent inhibitory effect on protein synthesis. nih.gov The specific stereochemistry and composition of this macrocyclic bridge are crucial for its biological activity. Variations in the structure of this ring among different Type D trichothecenes, such as the roridins and satratoxins, lead to differences in their toxicological profiles. nih.gov

Ribosome-Binding Mode Analysis for SAR Rationalization

The primary mechanism of action for Verrucarin A is the inhibition of protein synthesis, which it achieves by binding to the eukaryotic ribosome. nih.govt3db.ca Detailed analysis of its binding mode provides a structural basis for understanding the observed structure-activity relationships.

High-resolution structural studies have revealed that Verrucarin A binds to a pocket within the peptidyl transferase center (PTC) of the large ribosomal subunit. nih.govresearchgate.net This binding pocket is primarily formed by nucleotides of the 25S ribosomal RNA (rRNA) in yeast (or 28S rRNA in mammals). nih.govresearchgate.net

Key interactions between Verrucarin A and the 25S rRNA have been identified. nih.govresearchgate.net These include hydrophobic interactions and hydrogen bonds. For instance, the trichothecene core nestles into a hydrophobic cleft, while specific functional groups, such as the oxygen atom of the 12,13-epoxy ring, can form crucial hydrogen bonds with rRNA bases. nih.gov The macrocyclic ring of Verrucarin A extends into the A-site of the PTC, establishing additional contacts and thereby enhancing its binding affinity and inhibitory potency. nih.gov

| Interacting Ribosomal RNA Nucleotides | Type of Interaction |

| A2401, G2403, G2816, A2820 | Hydrophobic Interactions |